

Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2,4-difluorobenzonitrile**

Cat. No.: **B1377240**

[Get Quote](#)

5-Bromo-2,4-difluorobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries.^{[1][2]} Its strategic placement of bromine and fluorine atoms, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.^[2] For researchers and drug development professionals, a comprehensive understanding of its physical properties is not merely academic; it is a prerequisite for efficient process development, ensuring purity, optimizing reaction conditions, and enabling robust analytical characterization.

This guide provides a detailed examination of the core physical properties of **5-Bromo-2,4-difluorobenzonitrile**, moving beyond simple data points to explain the causality behind experimental choices and methodologies. It is designed to serve as a practical, field-proven resource for scientists engaged in its use.

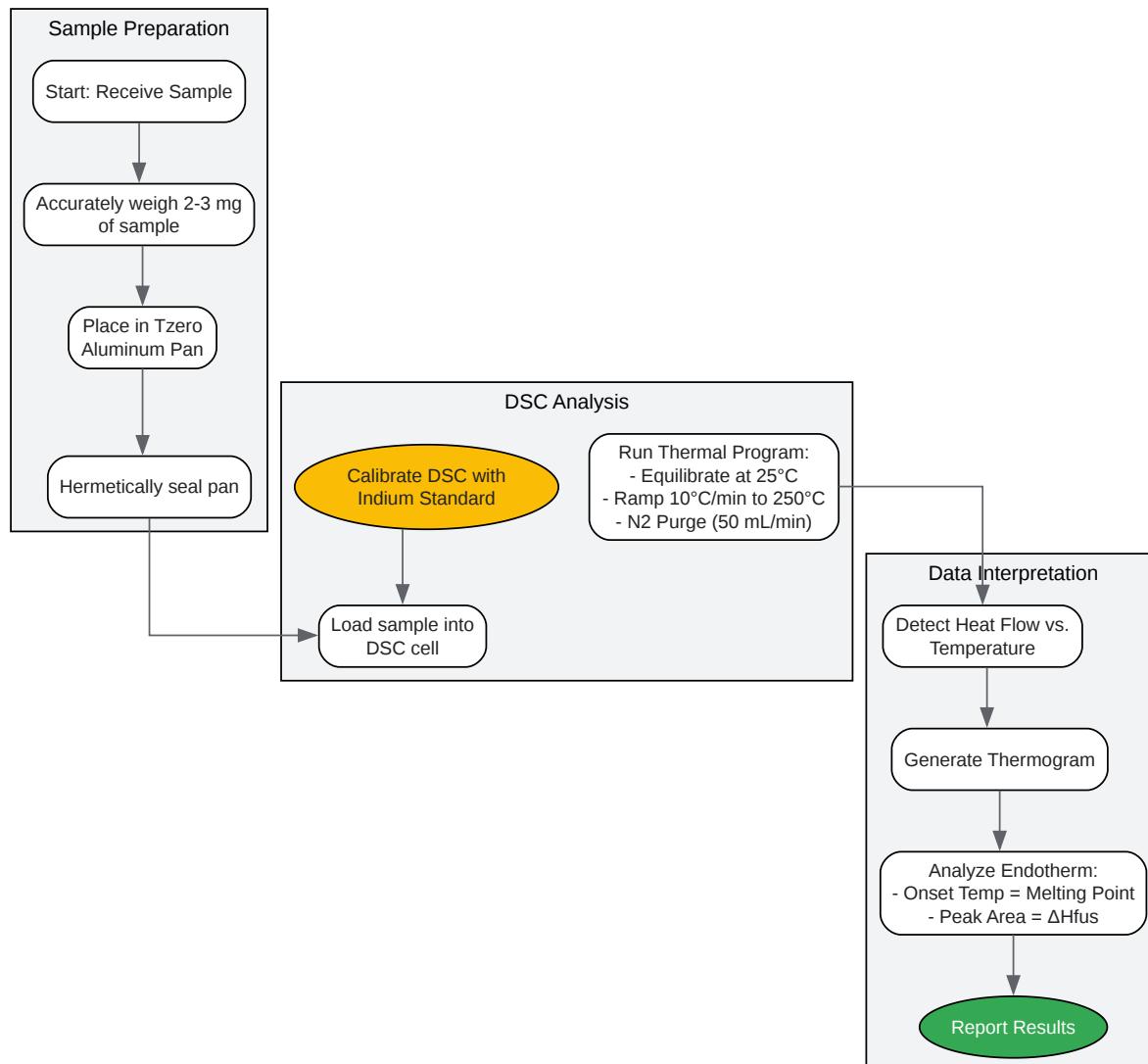
Core Physicochemical Properties

A summary of the fundamental physicochemical data for **5-Bromo-2,4-difluorobenzonitrile** is presented below. It is critical to distinguish between computationally predicted values and those determined through empirical measurement. As of this writing, several key physical properties have not been experimentally reported in publicly accessible literature, necessitating reliance on high-quality computational predictions.

Property	Value	Source
IUPAC Name	5-bromo-2,4-difluorobenzonitrile	[3]
CAS Number	1260879-25-1	[1] [2] [4]
Molecular Formula	C ₇ H ₂ BrF ₂ N	[1] [2] [3]
Molecular Weight	218.00 g/mol	[1] [2] [3]
Physical State	Solid (Expected)	Inferred
Boiling Point	216.4 ± 35.0 °C (Predicted)	[1] [2]
Density	1.77 ± 0.1 g/cm ³ (Predicted)	[1] [2]
Melting Point	Not available	[4]
Water Solubility	Not available	[4]

Section 1: Thermal Properties - Melting Point and Stability

The thermal behavior of a compound is paramount, dictating the conditions for its storage, handling, and use in chemical reactions. For a crystalline solid, the melting point is a primary indicator of purity.


Rationale for Method Selection: Differential Scanning Calorimetry (DSC)

While the traditional capillary method for melting point determination is useful for a preliminary assessment, Differential Scanning Calorimetry (DSC) offers superior accuracy, reproducibility, and a wealth of additional information, including heat of fusion and the detection of polymorphic transitions. For a key intermediate in drug development, where lot-to-lot consistency is crucial, the quantitative data from DSC is the industry standard. The protocol below outlines a self-validating system for obtaining a precise melting endotherm.

Experimental Protocol: Melting Point Determination via DSC

- Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using a certified indium standard (m.p. 156.6 °C). This step is non-negotiable for ensuring data trustworthiness.
- Sample Preparation: Accurately weigh 2-3 mg of **5-Bromo-2,4-difluorobenzonitrile** into a Tzero aluminum pan. Crimp the pan with a hermetic lid to prevent sublimation, a common issue with aromatic compounds.
- Thermal Program:
 - Equilibrate the sample at 25 °C.
 - Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate of 10 °C/min. A nitrogen purge gas (50 mL/min) is used to maintain an inert atmosphere and prevent oxidative degradation.
- Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion (ΔH_{fus}). A sharp, single endotherm is indicative of a high-purity sample.

Visualization: DSC Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination using DSC.

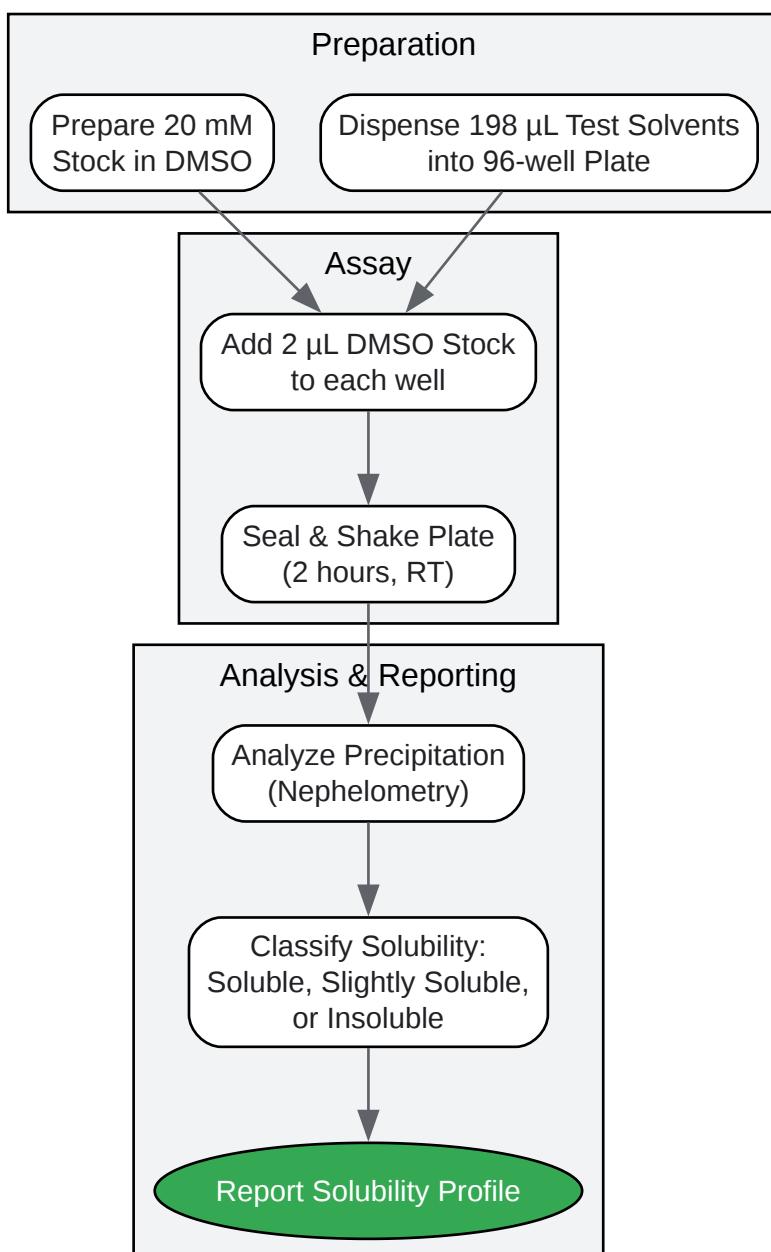
Boiling Point and Thermal Stability

The predicted boiling point of 216.4 °C suggests the compound is relatively non-volatile.[\[1\]](#)[\[2\]](#) However, for high-melting solids, experimental determination of the boiling point at atmospheric pressure is often impractical due to the high temperatures required, which can lead to decomposition. A more relevant and authoritative technique is Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, providing a precise decomposition temperature.

Section 2: Solubility Profile

A compound's solubility is a critical parameter that governs its utility in nearly every application, from selecting a reaction solvent to designing a crystallization process for purification or developing a formulation.

Rationale for Comprehensive Solubility Screening


Predicting solubility is notoriously difficult. Therefore, an empirical, systematic approach is required. The chosen solvents should span a range of polarities and functionalities relevant to organic synthesis and pharmaceutical processing. The kinetic solubility method provides a rapid and resource-efficient means to classify solubility.

Experimental Protocol: Kinetic Solubility Assessment

- Stock Solution Preparation: Prepare a high-concentration stock solution of **5-Bromo-2,4-difluorobenzonitrile** in a universal solvent like Dimethyl Sulfoxide (DMSO) (e.g., 20 mM).
- Solvent Plate Preparation: Dispense 198 µL of various test solvents into the wells of a 96-well microplate. Include solvents such as water, methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran (THF).
- Assay Execution:
 - Add 2 µL of the DMSO stock solution to each well, resulting in a 100-fold dilution and a final concentration of 200 µM.
 - Seal the plate and shake vigorously for 2 hours at room temperature to allow the system to reach equilibrium.

- Precipitation Analysis: Analyze the plate using a nephelometer or a plate reader capable of measuring light scattering. Wells with significant precipitation will show high scattering signals.
- Solubility Classification:
 - Soluble: No detectable precipitation.
 - Slightly Soluble: Moderate precipitation.
 - Insoluble: Heavy precipitation.

Visualization: Solubility Screening Workflow

[Click to download full resolution via product page](#)

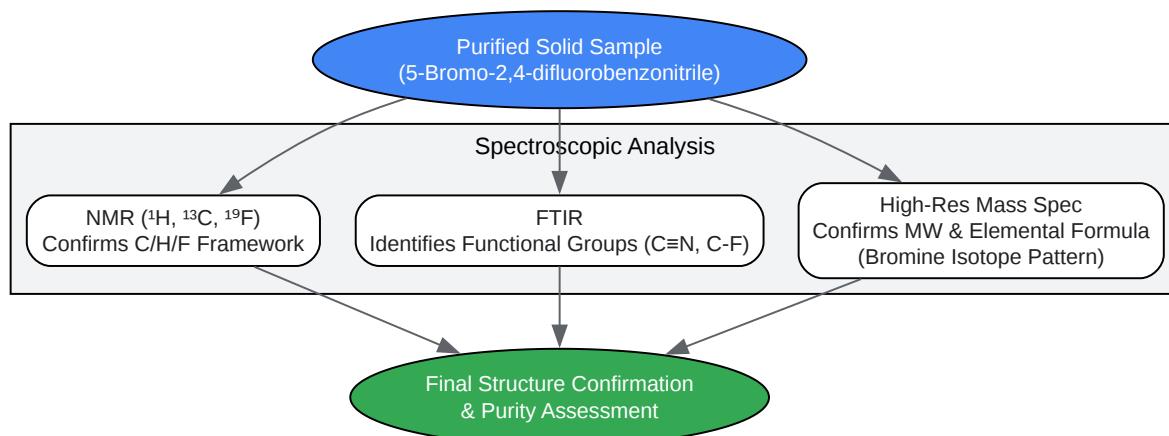
Caption: Kinetic Solubility Screening Workflow.

Section 3: Spectroscopic and Structural Confirmation

Spectroscopic analysis provides the unambiguous structural "fingerprint" of a molecule. A multi-technique approach ensures the highest level of confidence in the compound's identity and

purity.

Rationale for a Multi-Spectroscopic Approach


No single technique provides a complete picture.

- Nuclear Magnetic Resonance (NMR): Provides detailed information about the C-H and C-F framework and connectivity.
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies key functional groups.
- Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

Expected Spectral Features

- ^1H NMR (in CDCl_3): The molecule has two aromatic protons. One will appear as a doublet coupled to a fluorine atom, and the other as a doublet of doublets, coupled to both fluorine atoms. Their exact chemical shifts would require experimental determination but are expected in the 7.0-8.0 ppm range.
- ^{13}C NMR (in CDCl_3): Expect 7 distinct signals for the 7 carbon atoms. Carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The nitrile carbon ($\text{C}\equiv\text{N}$) will appear around 115-120 ppm, while the carbon bonded to bromine (C-Br) will be shifted upfield relative to the other aromatic carbons.
- ^{19}F NMR (in CDCl_3): Two distinct signals are expected, one for each fluorine atom. They will appear as doublets due to coupling to each other and will exhibit further coupling to adjacent protons.
- FTIR (ATR): Key vibrational bands are expected for the nitrile group ($\text{C}\equiv\text{N}$ stretch) around $2220\text{-}2240\text{ cm}^{-1}$, strong C-F stretching bands in the $1100\text{-}1300\text{ cm}^{-1}$ region, and aromatic $\text{C}=\text{C}$ stretching bands around $1400\text{-}1600\text{ cm}^{-1}$.
- Mass Spectrometry (EI or ESI): The spectrum will show a characteristic pair of molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (^{79}Br and ^{81}Br isotopes). The exact mass measurement should align with the calculated exact mass of 216.93387 Da.[3]

Visualization: Analytical Workflow for Structural Confirmation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-2,4-difluorobenzonitrile CAS#: 1260879-25-1 [m.chemicalbook.com]
- 2. 5-Bromo-2,4-difluorobenzonitrile [myskinrecipes.com]
- 3. 5-Bromo-2,4-difluorobenzonitrile | C7H2BrF2N | CID 71270696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Bromo-2,4-difluorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1377240#5-bromo-2-4-difluorobenzonitrile-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com